molecular formula C16H12O7 B1251842 3'-O-methyltricetin

3'-O-methyltricetin

Cat. No. B1251842
M. Wt: 316.26 g/mol
InChI Key: UGPOBASOHYMNAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3'-O-methyltricetin is the 3'-O-methyl ether of tricetin. It has a role as an antioxidant and a metabolite. It is a monomethoxyflavone, a tetrahydroxyflavone and a member of 3'-methoxyflavones. It derives from a tricetin. It is a conjugate acid of a 3'-O-methyltricetin(1-).
2-(3, 4-Dihydroxy-5-methoxyphenyl)-5, 7-dihydroxy-4H-chromen-4-one, also known as tricetin 3'-O-methyl ether or selagin, belongs to the class of organic compounds known as 3'-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C3' atom of the flavonoid backbone. 2-(3, 4-Dihydroxy-5-methoxyphenyl)-5, 7-dihydroxy-4H-chromen-4-one is considered to be a practically insoluble (in water) and relatively neutral molecule. 2-(3, 4-Dihydroxy-5-methoxyphenyl)-5, 7-dihydroxy-4H-chromen-4-one participates in a number of enzymatic reactions. In particular, 2-(3, 4-dihydroxy-5-methoxyphenyl)-5, 7-dihydroxy-4H-chromen-4-one can be biosynthesized from tricetin. 2-(3, 4-Dihydroxy-5-methoxyphenyl)-5, 7-dihydroxy-4H-chromen-4-one can also be converted into 3'-O-methyltricetin 3-O-alpha-L-rhamnopyranoside.

Scientific Research Applications

DNA Topoisomerase I Inhibition

Research has identified 3'-O-methyltricetin as a compound with potential in inhibiting DNA topoisomerase I. This was demonstrated in a study where various flavones, including 3'-O-methyltricetin, were isolated from the leaves of Lethedon tannaensis and tested for their cytotoxicity against cancer cells, showing potential as anti-cancer agents due to their interaction with DNA topoisomerases (Zahir et al., 1996).

Regulation of Inflammatory Response

3'-O-methylquercetin, a related compound to 3'-O-methyltricetin, has been studied for its effects on inflammatory responses. It was found to inhibit nitric oxide production induced by lipopolysaccharide in a mouse macrophage cell line, suggesting its potential role in anti-inflammatory therapies (Jiang et al., 2006).

Autophagy Inhibition

Compounds like 3-methyladenine, sharing a structural similarity with 3'-O-methyltricetin, have been used to study autophagy processes. These studies have focused on understanding how such compounds can influence cell degradation pathways, which is critical for understanding cellular responses to stress and disease conditions (Seglen & Gordon, 1982).

Biosynthesis in Microorganisms

The biosynthesis of flavonoid derivatives like tamarixetin and its 3-O-β-d-glucoside, structurally related to 3'-O-methyltricetin, has been achieved in microorganisms like Escherichia coli. This research contributes to understanding how microorganisms can be used for the production of pharmacologically relevant compounds (Parajuli et al., 2018).

DNMT1 as a Predictive Biomarker

DNA methyltransferase 1 (DNMT1), while not directly related to 3'-O-methyltricetin, is involved in DNA methylation processes. Research on DNMT1 in cancer cells provides insights into the molecular mechanisms of cancer development and potential therapeutic targets, which could be relevant for compounds targeting DNA methylation pathways (Mutze et al., 2011).

properties

Molecular Formula

C16H12O7

Molecular Weight

316.26 g/mol

IUPAC Name

2-(3,4-dihydroxy-5-methoxyphenyl)-5,7-dihydroxychromen-4-one

InChI

InChI=1S/C16H12O7/c1-22-14-3-7(2-11(20)16(14)21)12-6-10(19)15-9(18)4-8(17)5-13(15)23-12/h2-6,17-18,20-21H,1H3

InChI Key

UGPOBASOHYMNAK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)O)C2=CC(=O)C3=C(C=C(C=C3O2)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3'-O-methyltricetin
Reactant of Route 2
Reactant of Route 2
3'-O-methyltricetin
Reactant of Route 3
3'-O-methyltricetin
Reactant of Route 4
3'-O-methyltricetin
Reactant of Route 5
3'-O-methyltricetin
Reactant of Route 6
3'-O-methyltricetin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.